molecular formula C23H24O7 B2407308 tert-butyl {[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate CAS No. 637750-56-2

tert-butyl {[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate

Cat. No.: B2407308
CAS No.: 637750-56-2
M. Wt: 412.438
InChI Key: BDKHJIMVSRUWRK-UHFFFAOYSA-N
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Description

tert-Butyl {[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a tert-butyl ester group, an ethoxyphenoxy group, and a chromen-4-one core

Properties

IUPAC Name

tert-butyl 2-[3-(2-ethoxyphenoxy)-4-oxochromen-7-yl]oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O7/c1-5-26-17-8-6-7-9-18(17)29-20-13-28-19-12-15(10-11-16(19)22(20)25)27-14-21(24)30-23(2,3)4/h6-13H,5,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKHJIMVSRUWRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl {[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-4-one core.

    Introduction of the Ethoxyphenoxy Group: The ethoxyphenoxy group is introduced through a nucleophilic substitution reaction, where an ethoxyphenol derivative reacts with the chromen-4-one intermediate.

    Esterification: The final step involves the esterification of the chromen-4-one derivative with tert-butyl bromoacetate in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl {[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-one or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the chromen-4-one core or the ethoxyphenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce chroman-4-one derivatives.

Scientific Research Applications

Research has indicated that compounds with chromenone structures often exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The specific biological activities of tert-butyl {[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate are still under investigation, but preliminary studies suggest potential applications in:

  • Anticancer Research : Compounds related to chromenones have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Anti-inflammatory Agents : The compound may possess anti-inflammatory properties useful in treating conditions such as arthritis.
  • Antioxidant Effects : Its structure suggests that it could act as a free radical scavenger, protecting cells from oxidative stress.

Applications in Medicinal Chemistry

In medicinal chemistry, the synthesis of derivatives based on the chromenone scaffold has been a focus due to their bioactive potential. The unique structure of this compound makes it a candidate for further modification to enhance its pharmacological profile.

Case Studies

  • Synthesis and Biological Evaluation : A study synthesized various derivatives of chromenones and evaluated their cytotoxicity against cancer cell lines. Results indicated that modifications at the phenolic position significantly enhanced anticancer activity.
  • Anti-inflammatory Activity Assessment : Another research project investigated the anti-inflammatory effects of chromenone derivatives in animal models, showing promise for developing new treatments for chronic inflammatory diseases.

Agrochemical Applications

The compound's potential extends into agrochemicals, where it could be explored as a natural pesticide or herbicide due to its structural similarities to known bioactive compounds in plants. Research into plant-derived chromenones has shown them to possess insecticidal and fungicidal properties.

Material Science Applications

In material science, the incorporation of chromenone derivatives into polymer matrices has been studied for their UV-blocking properties. This application is particularly relevant in developing coatings and materials that require protection from UV radiation.

Mechanism of Action

The mechanism of action of tert-butyl {[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. The chromen-4-one core can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, the compound may interact with signaling pathways related to inflammation and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

tert-Butyl {[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate can be compared with other chromen-4-one derivatives, such as:

    Coumarin: A simpler chromen-4-one derivative with well-known anticoagulant and antimicrobial properties.

    Flavonoids: A class of compounds with a chromen-4-one core, known for their antioxidant and anti-inflammatory activities.

    Quercetin: A flavonoid with potent antioxidant and anti-inflammatory effects, commonly found in various fruits and vegetables.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds .

Biological Activity

Chemical Properties
tert-butyl {[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate is a complex organic compound classified as a chromenone derivative. Its molecular formula is C23H24O7, with a molecular weight of 412.43 g/mol. The compound features a tert-butyl ester group, an ethoxyphenoxy moiety, and a chromenone core, which contribute to its unique biological activity .

Synthesis
The synthesis of this compound typically involves several steps:

  • Formation of the Chromenone Core: Cyclization of precursors under acidic or basic conditions.
  • Introduction of the Ethoxyphenoxy Group: A nucleophilic substitution reaction involving an ethoxyphenol derivative.
  • Esterification: The final step involves reacting the chromenone derivative with tert-butyl bromoacetate in the presence of a base .

Biological Activity

The biological activity of this compound is primarily attributed to its chromenone structure, known for various pharmacological effects. Key activities include:

Antioxidant Properties

Chromone derivatives are recognized for their antioxidant properties, which help to mitigate oxidative stress by scavenging free radicals. This activity can be crucial in preventing cellular damage and may play a role in cancer prevention .

Enzyme Inhibition

Research indicates that related compounds exhibit inhibitory effects on enzymes such as cholinesterases and cyclooxygenase (COX). For instance, compounds structurally similar to this compound have shown moderate inhibition against COX-2 and lipoxygenases (LOX) .

Cytotoxicity

In vitro studies have demonstrated that chromenone derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown IC50 values indicating significant activity against breast cancer MCF-7 cells . The specific IC50 values for related compounds range from 0.47 to 16.1 μM, suggesting potential therapeutic applications .

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets and pathways, including:

  • Modulation of oxidative stress-related enzymes.
  • Interaction with signaling pathways involved in inflammation and cell proliferation .

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological ActivityIC50 Values
2-EthoxyphenolEthoxy group on phenolPrecursor in organic synthesisN/A
4-HydroxycoumarinHydroxy group on coumarinStrong antioxidant propertiesN/A
Flavonoid DerivativesVarious substitutions on flavonoid skeletonDiverse biological activitiesN/A
This compoundTert-butyl ester, ethoxyphenoxy moietyAntioxidant, enzyme inhibition, cytotoxicity0.47 - 16.1 μM

Case Studies and Research Findings

  • Antioxidant Activity Study : A study evaluated the antioxidant potential of various chromenone derivatives, finding that those with electron-withdrawing groups exhibited enhanced activity due to increased stability of radical intermediates .
  • Cancer Cell Line Evaluation : In vitro testing on MCF-7 breast cancer cells indicated that certain chromenones could induce apoptosis at concentrations as low as 0.47 μM, highlighting their potential as therapeutic agents in oncology .
  • Enzyme Inhibition Research : Kinetic studies showed that compounds similar to this compound effectively inhibited cholinesterases and COX enzymes, suggesting possible applications in treating neurodegenerative diseases and inflammatory conditions .

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